Boc-Asp(OtBu)-OSu, also known as N-Boc-L-aspartic acid 4-tert-butyl 1-(N-succinimidyl) ester, is a synthetic building block commonly used in peptide synthesis []. It is a derivative of the L-aspartic acid amino acid with protecting groups on its amine (Boc) and carboxylic acid (OtBu) functionalities, and an activated ester (OSu) group on the C-terminus []. This combination allows for the controlled formation of peptide bonds during peptide chain elongation.
Boc-Asp(OtBu)-OSu has a complex molecular structure containing several key features:
Balanced chemical equation for peptide bond formation (general):
Boc-Asp(OtBu)-OSu + H2N-R → Boc-Asp(OtBu)-NH-R + NHS (Peptide) (Peptide)
Boc-Asp(OtBu)-OSu does not possess its own biological activity. Its mechanism of action lies in its ability to participate in peptide bond formation during chemical synthesis. The activated NHS ester group acts as an electrophile, readily reacting with the nucleophilic amine group of another amino acid or peptide chain. This reaction creates a new amide bond, extending the peptide chain by one amino acid residue.